![molecular formula C9H9O2S- B1628799 2-Ethoxybenzene-1-carbothioate CAS No. 33441-56-4](/img/structure/B1628799.png)
2-Ethoxybenzene-1-carbothioate
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethoxybenzene-1-carbothioate could potentially involve a series of reactions. While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions such as electrophilic aromatic substitution . For instance, the Williamson Ether Synthesis could be a potential method, where an alkyl halide undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether .Molecular Structure Analysis
The molecular structure of 2-Ethoxybenzene-1-carbothioate can be analyzed using various techniques such as FT-IR and FT-Raman spectroscopy. These techniques can provide information about vibrational frequencies and optimal geometrical parameters .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxybenzene-1-carbothioate include its molecular formula (C9H9O2S) and molecular weight (181.23 g/mol). Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typically considered when analyzing physical and chemical properties .Safety and Hazards
properties
IUPAC Name |
2-ethoxythiobenzate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-11-8-6-4-3-5-7(8)9(10)12/h3-6H,2H2,1H3,(H,10,12)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQJSRFSUUVILE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)[S-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9O2S- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616353 | |
Record name | 2-Ethoxybenzene-1-carbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33441-56-4 | |
Record name | 2-Ethoxybenzene-1-carbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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